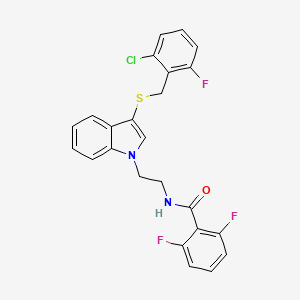

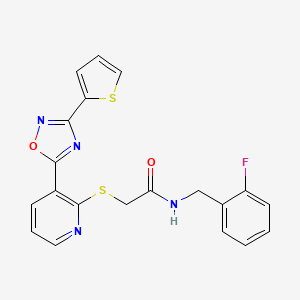

![molecular formula C18H21N3O5 B2393935 N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide CAS No. 1905922-36-2](/img/structure/B2393935.png)

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

N-Boc compounds are known to be ideal substrates for various reactions due to the presence of BOC protection . They can undergo deprotection reactions using various agents such as trifluoroacetic acid (TFA), metal catalysts, acetylchloride in methanol, and HCl in organic solvents .Applications De Recherche Scientifique

- Ceftolozane Precursor : This compound serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Researchers explore its potential for treating infections, particularly those caused by Pseudomonas aeruginosa .

- Alzheimer’s and Parkinson’s : Investigations into neurodegenerative diseases benefit from compounds like this. Researchers study its effects on neuronal health, potential neuroprotective properties, and interactions with relevant pathways. Although not directly tested, its structural features may offer insights into disease mechanisms .

- Microbial Inhibition : In vitro studies assess its antibacterial and antifungal activities. Researchers explore its effectiveness against various pathogens, including bacteria and fungi. These investigations contribute to understanding its potential therapeutic applications .

- Deprotection Methods : The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using mild conditions. For instance, oxalyl chloride in methanol efficiently deprotects the N-Boc group from structurally diverse compounds. This method allows for the synthesis of novel compounds, such as hybrid inhibitors of IDO1 and DNA Pol gamma .

- Amino Acid Derivatives : Researchers explore its use as a building block for peptide synthesis. By selectively modifying the amino group, it becomes a valuable tool for constructing complex peptides and mimicking natural amino acids .

- Pyrazole and Furane Derivatives : The compound’s furan and pyrazole moieties make it interesting for heterocyclic chemistry. Researchers investigate its reactivity, stability, and potential applications in designing new heterocycles with specific properties .

Medicinal Chemistry and Drug Development

Neurodegenerative Disease Research

Antibacterial and Antifungal Properties

Chemical Synthesis Strategies

Peptide and Amino Acid Chemistry

Heterocyclic Chemistry

Propriétés

IUPAC Name |

tert-butyl N-[2-[4-(furan-2-carbonylamino)anilino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)19-11-15(22)20-12-6-8-13(9-7-12)21-16(23)14-5-4-10-25-14/h4-10H,11H2,1-3H3,(H,19,24)(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOAFPBBCDPOFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

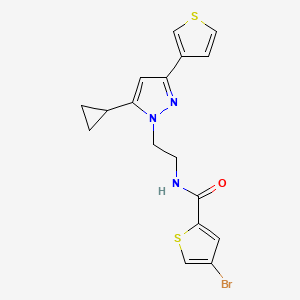

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)

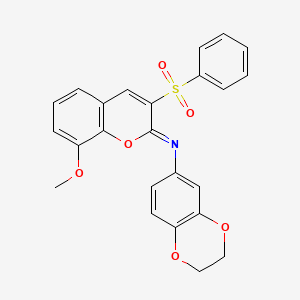

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)

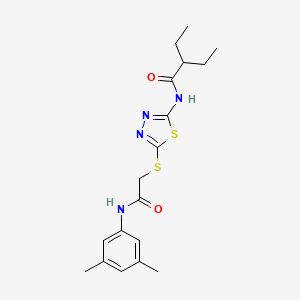

![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)

![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)